molecular formula C6H5FNaO2S B1323361 Sodium 4-fluorobenzenesulfinate CAS No. 824-80-6

Sodium 4-fluorobenzenesulfinate

Cat. No.: B1323361
CAS No.: 824-80-6
M. Wt: 183.16 g/mol
InChI Key: SLINBBSGWNDTQP-UHFFFAOYSA-N
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Description

Sodium 4-fluorobenzenesulfinate is a chemical compound with the molecular formula C6H4FNaO2S. It is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions .

Scientific Research Applications

Safety and Hazards

Sodium 4-fluorobenzenesulfinate is associated with several hazard statements including H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .

Mechanism of Action

Mode of Action

It’s primarily used in chemical synthesis, where it acts as a reagent . In these reactions, it may interact with other compounds to facilitate the formation of new chemical structures.

Biochemical Pathways

As a chemical reagent, it’s likely involved in various synthetic pathways depending on the specific reaction conditions and the other reactants present .

Pharmacokinetics

It’s known to have high gi absorption and is a p-gp substrate . Its lipophilicity is low, with a Log Po/w (iLOGP) of -3.15 . These properties could influence its bioavailability if it were to be used in a biological context.

Result of Action

As a chemical reagent, its primary function is to participate in chemical reactions, leading to the synthesis of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 4-fluorobenzenesulfinate. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .

Biochemical Analysis

Biochemical Properties

Sodium 4-fluorobenzenesulfinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound can impact the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit certain proteases, which play a role in protein degradation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as sulfotransferases, which are responsible for the sulfonation of compounds . This interaction can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound can influence the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, and its distribution within tissues can vary depending on the presence of binding proteins . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can affect its activity and function, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate can be synthesized through the reaction of 4-fluorobenzenesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluorobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Sodium 4-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. The fluorine atom also influences the compound’s stability and solubility, making it a preferred choice in specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-fluorobenzenesulfinate can be achieved through the sulfonation of 4-fluorobenzenesulfonyl chloride followed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-fluorobenzenesulfonyl chloride", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzenesulfonyl chloride in sulfuric acid.", "Step 2: Slowly add water to the mixture while stirring to form the sulfonic acid intermediate.", "Step 3: Neutralize the sulfonic acid intermediate with sodium hydroxide to form Sodium 4-fluorobenzenesulfinate.", "Step 4: Filter the product and wash with water to remove any impurities.", "Step 5: Dry the product under vacuum." ] }

CAS No.

824-80-6

Molecular Formula

C6H5FNaO2S

Molecular Weight

183.16 g/mol

IUPAC Name

sodium;4-fluorobenzenesulfinate

InChI

InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);

InChI Key

SLINBBSGWNDTQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1F)S(=O)O.[Na]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

It has now been found that 4-fluorothiophenol can be prepared in an advantageous manner if 4-fluorobenzenesulphonyl chloride is first reacted with sodium hydrogen sulphite solution to give a solution of sodium 4-fluorobenzenesulphinate, then this solution is reduced with sulphur dioxide to give 4,4'-difluorodiphenyl disulphide and this is finally reacted with sodium borohydride in a water-miscible inert organic solvent to give 4-fluorothiophenol (sodium salt). 4-Fluorothiophenol can be isolated from this sodium salt solution after distilling off the solvent, for example by acidifying the solution, separating off the organic phase forming and if appropriate purifying still further.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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